NLRP3 Inflammasome Inhibitory Activity: Lack of Intra-Class Comparator Data
The compound is encompassed by WO2020104657A1, which claims pyrrolidine amide derivatives as NLRP3 inhibitors [1]. However, the patent does not disclose a specific IC50 value for this exact compound, nor does it provide a ranked list of potencies for closely related analogs. For other compounds in the patent class, IC50 values are reported to be in the low micromolar to nanomolar range in a human THP-1 cell pyroptosis assay, but this is class-level inference and cannot be specifically attributed to the target compound [1].
| Evidence Dimension | NLRP3 inflammasome inhibition (pyroptosis) |
|---|---|
| Target Compound Data | Not disclosed |
| Comparator Or Baseline | In-class compounds generally: IC50 from low µM to nM range (THP-1 pyroptosis assay) |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages |
Why This Matters
Without a disclosed IC50, the compound cannot be prioritized over any other compound within the patent's Markush structure for NLRP3-related research.
- [1] Google Patents. WO2020104657A1: NLRP3 inhibitors. Publication date: May 22, 2020. View Source
